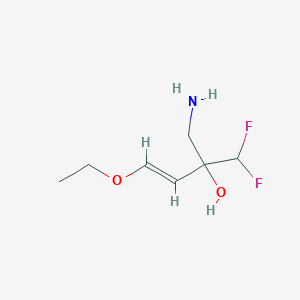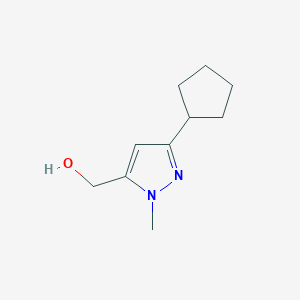
(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
- (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol
- (3,5-Dimethyl-1H-pyrazol-1-yl)methanol
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Comparison: (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is unique due to the presence of a cyclopentyl group, which can influence its chemical reactivity and biological activity. Compared to (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol, the cyclopentyl group provides greater steric hindrance, potentially affecting its binding affinity to biological targets. The presence of a hydroxyl group also allows for additional hydrogen bonding interactions, which can be crucial for its activity in various applications .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(5-cyclopentyl-2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-12-9(7-13)6-10(11-12)8-4-2-3-5-8/h6,8,13H,2-5,7H2,1H3 |
InChI Key |
FRKYFCUYEMAVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


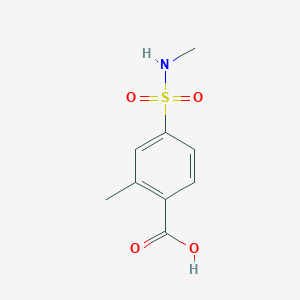
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
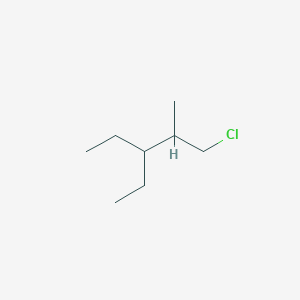
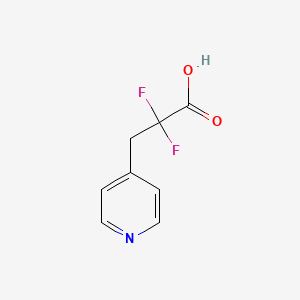
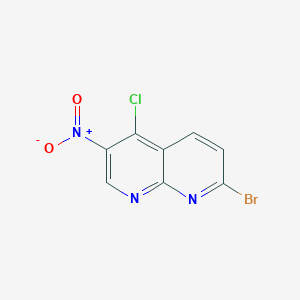
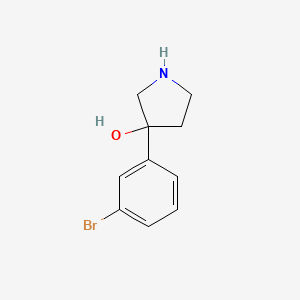
![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)
![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)
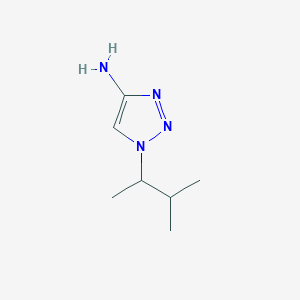
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)
